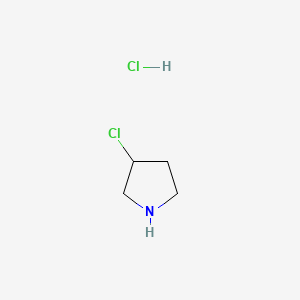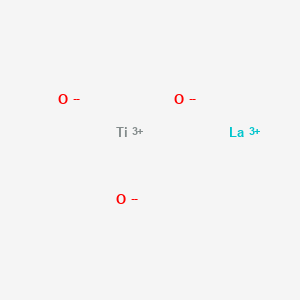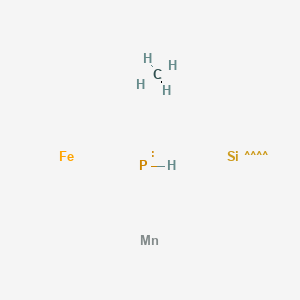
Silicomanganese
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese alloy, base, Mn 65-68, Fe 10-23, Si 12-21, C 0.5-3, P 0-0.2 (ASTM A483) is a specialized alloy primarily composed of manganese, iron, silicon, carbon, and phosphorus. This alloy is known for its high strength, durability, and resistance to wear and corrosion. It is widely used in various industrial applications, including the production of steel and other metal products.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of manganese alloy involves the reduction of manganese oxides using carbon or silicon in a high-temperature furnace. The reaction typically occurs at temperatures ranging from 1200°C to 1600°C. The primary reaction can be represented as follows:
MnO2+C→Mn+CO2
In industrial settings, the reduction process is carried out in electric arc furnaces or blast furnaces. The raw materials, including manganese ore, coke, and fluxes, are charged into the furnace, where they undergo smelting to produce the alloy.
Industrial Production Methods
The industrial production of manganese alloy involves several steps:
Ore Preparation: Manganese ore is crushed and screened to obtain the desired particle size.
Smelting: The prepared ore is mixed with coke and fluxes and fed into an electric arc furnace or blast furnace. The high temperature in the furnace facilitates the reduction of manganese oxides to produce the alloy.
Refining: The molten alloy is tapped from the furnace and subjected to refining processes to remove impurities and achieve the desired composition.
Casting: The refined alloy is cast into ingots or other shapes for further processing and use.
化学反应分析
Types of Reactions
Manganese alloy undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : Manganese in the alloy can be oxidized to form manganese oxides.
Mn+O2→MnO2
-
Reduction: : Manganese oxides can be reduced back to manganese using carbon or silicon.
-
Substitution: : Manganese can substitute for other metals in various compounds, forming new alloys or compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving manganese alloy include oxygen, carbon, and silicon. The reactions typically occur at high temperatures, often exceeding 1000°C, to facilitate the reduction and oxidation processes.
Major Products Formed
The major products formed from the reactions involving manganese alloy include manganese oxides, carbon dioxide, and various manganese-containing compounds and alloys.
科学研究应用
Manganese alloy has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and processes.
Biology: Studied for its potential role in biological systems and its effects on living organisms.
Medicine: Investigated for its potential use in medical devices and treatments.
Industry: Widely used in the production of steel, aluminum, and other metal products due to its ability to improve strength, durability, and resistance to wear and corrosion.
作用机制
The mechanism by which manganese alloy exerts its effects involves the interaction of manganese with other elements and compounds. Manganese acts as a catalyst in various chemical reactions, facilitating the formation and transformation of compounds. In biological systems, manganese is essential for the proper functioning of enzymes and other proteins, playing a crucial role in metabolic processes.
相似化合物的比较
Manganese alloy can be compared with other similar compounds, such as:
Ferromanganese: An alloy of iron and manganese, used in steel production.
Silicomanganese: An alloy of silicon, manganese, and iron, used as a deoxidizer and alloying agent in steel production.
Manganese Steel: A high-strength steel alloy containing manganese, known for its high impact resistance and durability.
Compared to these similar compounds, manganese alloy (ASTM A483) is unique due to its specific composition and properties, making it suitable for specialized industrial applications.
属性
CAS 编号 |
12743-28-1 |
|---|---|
分子式 |
CH7FeMnPSi |
分子量 |
188.909 |
IUPAC 名称 |
iron;manganese;methane;phosphane;silicon |
InChI |
InChI=1S/CH4.Fe.Mn.H3P.Si/h1H4;;;1H3; |
InChI 键 |
VIVHEMVDHMDMOC-UHFFFAOYSA-N |
SMILES |
C.[Si].P.[Mn].[Fe] |
同义词 |
Manganese alloy, base, Mn 65-68,Fe 10-23,Si 12-21,C 0.5-3,P 0-0.2 (ASTM A483) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


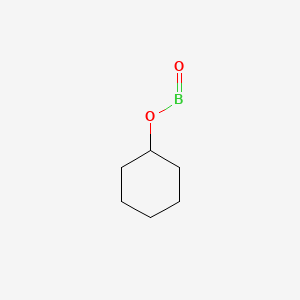

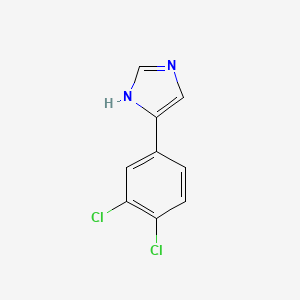
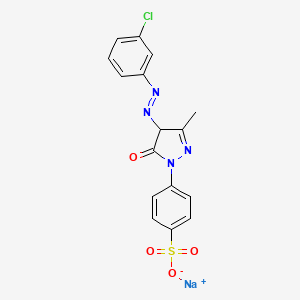
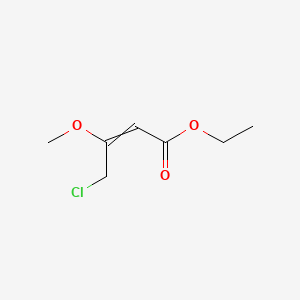
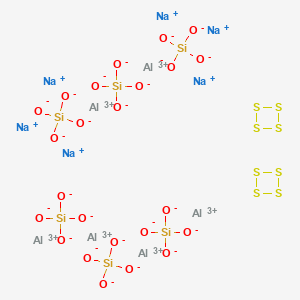


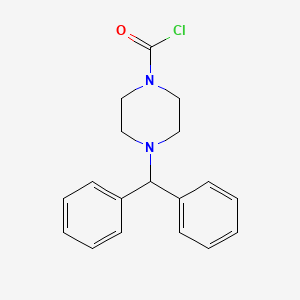
![(3R,6S,9S)-6,9-dibenzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone](/img/structure/B576642.png)
![(NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine](/img/structure/B576643.png)
